molecular formula C18H21ClN2O3S3 B11328345 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11328345
M. Wt: 445.0 g/mol
InChI Key: DHLKQKALQTXVNV-UHFFFAOYSA-N
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Description

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a 4-chlorophenylsulfanyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the 4-Chlorophenylsulfanyl Ethyl Group: This step involves a nucleophilic substitution reaction where the piperidine derivative reacts with 4-chlorophenylsulfanyl ethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene and sulfanyl groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can lead to sulfoxides or sulfones.

Scientific Research Applications

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-BROMOPHENYL)SULFANYL]ETHYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
  • N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE

Uniqueness

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the 4-chlorophenylsulfanyl group, which can impart specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21ClN2O3S3

Molecular Weight

445.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C18H21ClN2O3S3/c19-15-5-7-16(8-6-15)25-12-9-20-18(22)14-3-1-10-21(13-14)27(23,24)17-4-2-11-26-17/h2,4-8,11,14H,1,3,9-10,12-13H2,(H,20,22)

InChI Key

DHLKQKALQTXVNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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